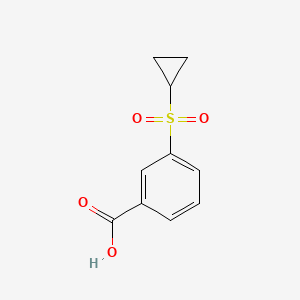

3-Cyclopropylsulfonylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, and common names if available .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various techniques such as condensation reactions, substitution reactions, etc .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the compound is reactive and the products formed during these reactions .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, reactivity, and stability of the compound .Scientific Research Applications

Biomaterials Enhancement

3-Cyclopropylsulfonylbenzoic acid: plays a crucial role in the field of biomaterials, particularly through the process of sulfonation. Sulfonation introduces sulfonic acid groups to biomaterials, significantly enhancing their properties . This chemical modification is pivotal in creating advanced hydrogels, scaffolds, and nanoparticles, which are essential in various biomedical applications.

Drug Solubility and Bioavailability

The compound is used in the cocrystallization of pharmaceuticals to improve drug solubility and bioavailability . For instance, cocrystals involving 3-Cyclopropylsulfonylbenzoic acid can lead to enhanced dissolution rates and better therapeutic efficacy of drugs with poor aqueous solubility.

Regenerative Medicine

In regenerative medicine, 3-Cyclopropylsulfonylbenzoic acid -modified biomaterials are utilized to support tissue regeneration. The sulfonated materials can influence cellular responses, including cell adhesion, proliferation, and differentiation, which are critical for tissue repair and regeneration .

Drug Delivery Systems

Sulfonated derivatives of 3-Cyclopropylsulfonylbenzoic acid are being explored for their potential in controlled drug delivery systems. Their unique properties can be harnessed to develop delivery vehicles that can release therapeutic agents in a targeted and sustained manner .

Tissue Engineering

The compound’s ability to enhance the interaction between biomaterials and biological tissues makes it valuable in tissue engineering. It can be used to fabricate scaffolds that mimic the extracellular matrix, promoting tissue growth and integration .

Marine-Derived Biomaterials

Research has also delved into marine-derived sulfonated molecules, where 3-Cyclopropylsulfonylbenzoic acid could play a role in advancing the use of marine resources for scientific research. These materials offer a vast potential due to their unique features and biocompatibility .

Mechanism of Action

Target of Action

It’s worth noting that sulfonyl compounds often exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various biological processes, including fluid balance and folic acid synthesis, respectively .

Mode of Action

Sulphonamides, a class of compounds that includes 3-cyclopropylsulfonylbenzoic acid, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid . This action inhibits the production of DNA in bacteria, thereby exerting an antibacterial effect .

Biochemical Pathways

The inhibition of folic acid synthesis by sulphonamides can disrupt the metabolic pathways that rely on this essential vitamin, such as the synthesis of nucleic acids and certain amino acids .

Pharmacokinetics

Pharmacokinetics is a critical aspect of drug action, influencing the bioavailability of the drug and its distribution within the body .

Result of Action

The inhibition of folic acid synthesis by sulphonamides can lead to the disruption of bacterial dna synthesis, thereby exerting an antibacterial effect .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of a compound .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-cyclopropylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4S/c11-10(12)7-2-1-3-9(6-7)15(13,14)8-4-5-8/h1-3,6,8H,4-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXMLNANFRRZCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid](/img/structure/B2921476.png)

![7-[(2-Chlorophenyl)methyl]-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![3-(4-bromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2921482.png)

![7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2921494.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2921495.png)

![Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid](/img/structure/B2921496.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2921499.png)